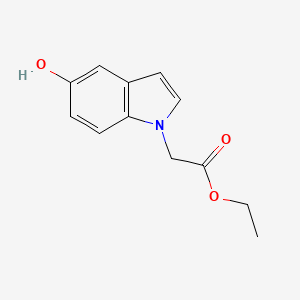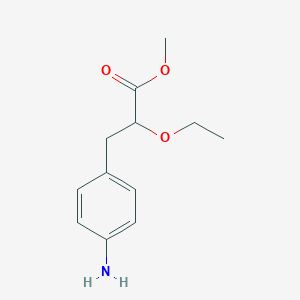![molecular formula C15H15NO2 B8302862 Methyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B8302862.png)
Methyl 4-[methyl(phenyl)amino]benzoate
Descripción general
Descripción
Methyl 4-[methyl(phenyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methylated phenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[methyl(phenyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the reaction of 4-nitrobenzoic acid with methylamine, followed by reduction of the nitro group to an amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[methyl(phenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoates and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-[methyl(phenyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-[methyl(phenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-aminobenzoate
- Methyl 4-nitrobenzoate
- Methyl 4-hydroxybenzoate
Uniqueness
Methyl 4-[methyl(phenyl)amino]benzoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
methyl 4-(N-methylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18-2/h3-11H,1-2H3 |
Clave InChI |
OTBFWRJHRPTMGO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
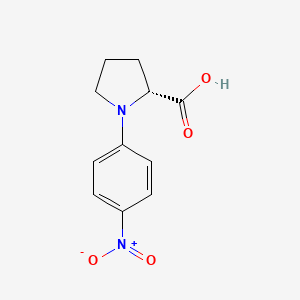
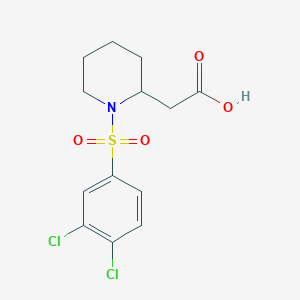
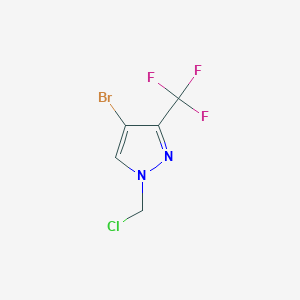
![4-[[4-Amino-6-[(2,6-dichlorophenyl)methyl]pyrimidin-2-yl]amino]benzonitrile](/img/structure/B8302803.png)
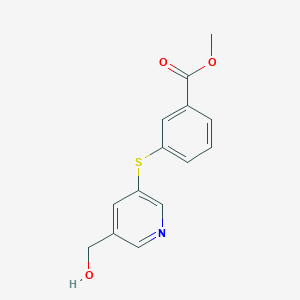
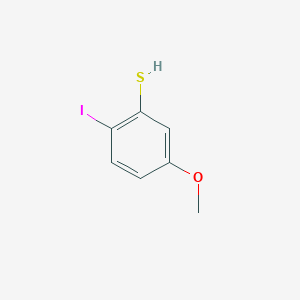
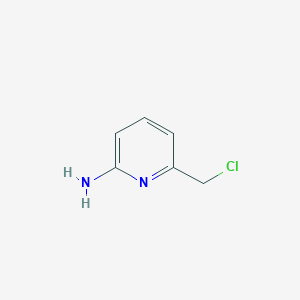

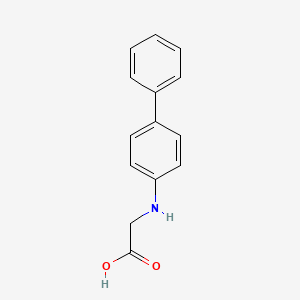


![2-[Methyl(methylsulfonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B8302865.png)
